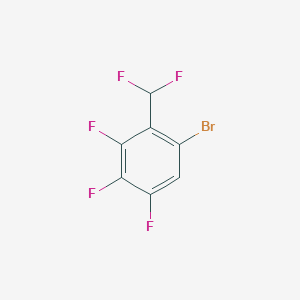

6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene

Description

6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine at position 6, a difluoromethyl group at position 1, and fluorine atoms at positions 2, 3, and 2. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Fluorinated aromatic compounds are widely recognized for enhancing metabolic stability, lipophilicity, and bioavailability in drug candidates . The presence of bromine provides a reactive site for cross-coupling reactions, while the difluoromethyl group contributes to steric bulk and electron-withdrawing effects, influencing both reactivity and molecular interactions .

Properties

IUPAC Name |

1-bromo-2-(difluoromethyl)-3,4,5-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFGGGRQSWIMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C(F)F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene typically involves halogenation and fluorination reactions. One common method is the bromination of 1-(difluoromethyl)-2,3,4-trifluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

Substitution: Formation of 6-amino-1-(difluoromethyl)-2,3,4-trifluorobenzene or 6-alkoxy-1-(difluoromethyl)-2,3,4-trifluorobenzene.

Oxidation: Formation of 6-bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene-1-ol or 6-bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene-1-one.

Reduction: Formation of 1-(difluoromethyl)-2,3,4-trifluorobenzene.

Scientific Research Applications

6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. Additionally, the difluoromethyl and trifluoromethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Table 1: Key Properties of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene and Related Compounds

Substitution Effects on Reactivity

- Positional Isomerism : The placement of bromine and fluorine atoms significantly impacts reactivity. For example, 1-Bromo-2,3,4-trifluorobenzene (CAS 176317-02-5) lacks the difluoromethyl group, rendering it less sterically hindered but more reactive in Pd-catalyzed cross-couplings compared to the target compound .

Physicochemical Properties

- Lipophilicity: The difluoromethyl group increases logP compared to non-difluoromethylated analogues (e.g., 1-Bromo-2,3,4-trifluorobenzene), improving membrane permeability—a critical factor in drug design .

- Thermal Stability : Fluorine substitution generally enhances thermal stability. However, the bulky difluoromethyl group may introduce strain, slightly reducing melting points relative to fully fluorinated counterparts .

Pharmaceutical Relevance

Fluorinated aromatics are pivotal in drug discovery. For instance, the difluoromethyl group mimics metabolic stability enhancements seen in fluorinated protease inhibitors .

Biological Activity

6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by multiple fluorine and bromine substituents, suggests potential biological activities that merit detailed exploration.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C7H2BrF5

- IUPAC Name : 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene

This structure allows for significant interactions with biological targets due to the electronegative halogen atoms, which can influence both lipophilicity and reactivity.

Biological Activity Overview

The biological activity of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene has been investigated in various contexts:

- Antifungal Properties : Preliminary studies suggest that the compound exhibits antifungal activity, potentially useful in developing new antifungal agents.

- Pharmaceutical Applications : The compound serves as an intermediate in the synthesis of pharmaceuticals. Its halogenated nature is advantageous in drug design, particularly for enhancing bioactivity and selectivity .

- Agrochemical Potential : The compound is being explored for its potential use in agrochemicals, including pesticides and herbicides.

The mechanism by which 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene exerts its biological effects involves interactions with specific molecular targets. The presence of halogen atoms allows the compound to participate in various chemical reactions leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for fungal growth or other biological processes.

- Disruption of Cellular Processes : By forming reactive intermediates, it can interfere with cellular signaling pathways or metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antifungal | Exhibits potential antifungal properties | |

| Pharmaceutical | Used as an intermediate for drug synthesis | |

| Agrochemical | Under investigation for pesticide development |

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of various halogenated compounds, including 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene. The results indicated a significant inhibition of fungal growth at specific concentrations. The mechanism was attributed to enzyme inhibition involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Table 2: Antifungal Activity Data

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene | 50 | 15 |

| Control (Fluconazole) | 50 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.